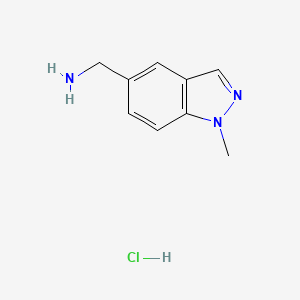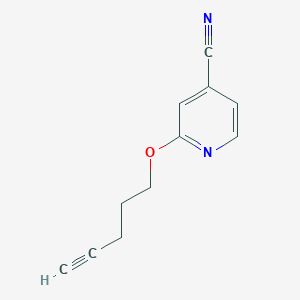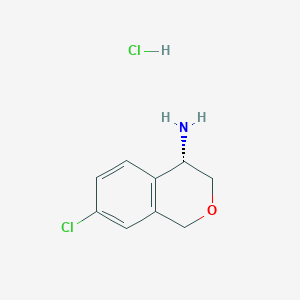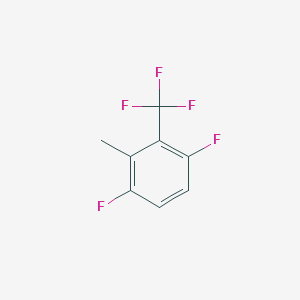
3,6-Difluoro-2-methylbenzotrifluoride
概要
説明
3,6-Difluoro-2-methylbenzotrifluoride is an organic compound with the molecular formula C8H5F5. It is a derivative of benzotrifluoride, where two fluorine atoms are substituted at the 3rd and 6th positions, and a methyl group is substituted at the 2nd position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-methylbenzotrifluoride typically involves the fluorination of 2-methylbenzotrifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or unreacted starting materials.
化学反応の分析
Types of Reactions: 3,6-Difluoro-2-methylbenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation can produce fluorinated benzoic acids.
科学的研究の応用
3,6-Difluoro-2-methylbenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 3,6-Difluoro-2-methylbenzotrifluoride depends on its specific application. In general, the presence of fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. For example, in pharmaceuticals, the fluorine atoms can enhance the binding affinity of the drug to its target protein, improving its efficacy.
類似化合物との比較
- 2,6-Difluoro-3-methylbenzotrifluoride
- 3,4-Difluoro-2-methylbenzotrifluoride
- 2-Bromo-3-methylbenzotrifluoride
- 2-Bromo-4-methylbenzotrifluoride
Comparison: 3,6-Difluoro-2-methylbenzotrifluoride is unique due to the specific positions of the fluorine and methyl groups on the benzene ring. This unique substitution pattern can result in different chemical and physical properties compared to its isomers and other similar compounds. For instance, the electronic effects of the fluorine atoms can influence the compound’s reactivity and stability, making it suitable for specific applications where other isomers may not be as effective.
特性
IUPAC Name |
1,4-difluoro-2-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-5(9)2-3-6(10)7(4)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUCETFUFOFRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


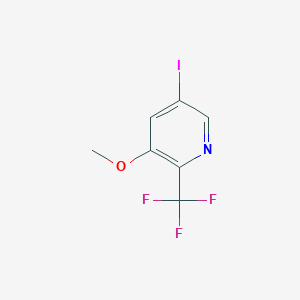
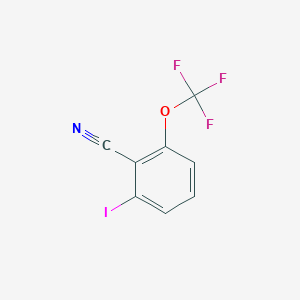
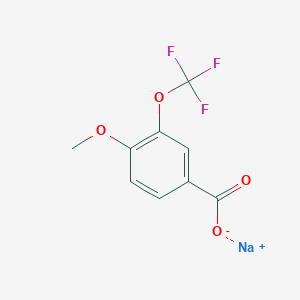


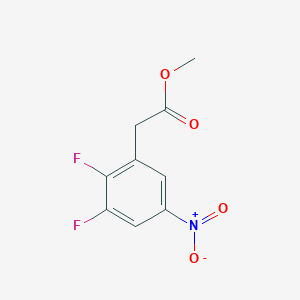

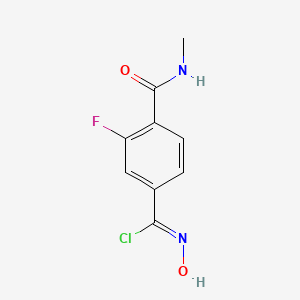
![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)


